Diglycolate
Description
Diglycolate (DGA), formally known as 2,2'-oxybis(acetic acid), is a dicarboxylic acid derivative with versatile applications in polymer chemistry, biodegradable materials, and industrial synthesis. Its structure consists of two glycolic acid units linked by an ether bond, enabling unique physicochemical properties such as moderate crystallinity, tunable hydrolysis rates, and compatibility with copolymerization strategies .
Recent advances in DGA synthesis emphasize green chemistry principles. For example, a one-pot melt-amidation approach using this compound dialkylammonium salts (e.g., THDGA) eliminates toxic solvents and reduces purification steps, achieving scalable production with minimal waste . DGA-based polymers, such as poly((ethylene this compound) terephthalate) (poly(GEGT)), exhibit high thermal stability (glass transition temperature, Tg ~ 45–60°C) and biodegradability in seawater, making them suitable for sustainable packaging and biomedical applications .
Structure
3D Structure
Properties
Molecular Formula |
C4H4O5-2 |
|---|---|
Molecular Weight |
132.07 g/mol |
IUPAC Name |
2-(carboxylatomethoxy)acetate |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2 |
InChI Key |
QEVGZEDELICMKH-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])OCC(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties of Diglycolate
Diglycolic acid is an aliphatic dicarboxylic acid with the formula C4H6O5. It is known for its solubility in water and ability to form various esters and copolymers. Its unique properties make it suitable for a range of applications, particularly in biodegradable materials and as a chemical intermediate.
Pharmaceutical Applications
This compound derivatives have been explored for their potential in drug delivery systems and biocompatible materials.
- Biodegradable Polymers : Poly(ethylene this compound) terephthalate (poly(GEGT)) has shown promise due to its higher melting temperatures and biodegradability in seawater compared to other polymers. This property makes it suitable for drug delivery devices that require both stability and environmental compatibility .
- Drug Formulation : The use of this compound in the formulation of biopharmaceuticals enhances the solubility and stability of therapeutic proteins. For instance, PEGylation (the attachment of polyethylene glycol) with diglycolic acid derivatives can improve the pharmacokinetics of drugs like insulin, extending their half-life and reducing immunogenicity .
Material Science Applications
Diglycolic acid is utilized in the synthesis of various polymers and materials, particularly those aimed at sustainability.
- Biocompatible Materials : this compound-based polymers are being developed as tissue adhesives and cartilage substitutes due to their biocompatibility and biodegradability. These materials can be used in medical implants where long-term stability is required .
- Polymer Blends : The incorporation of this compound into polyalkylene diglycolates enhances the mechanical properties of biodegradable plastics. These materials are being researched for packaging applications where environmental impact is a concern .
| Property | Poly(ethylene this compound) | Poly(butylene this compound) |
|---|---|---|
| Melting Temperature | Higher than random copolymers | Moderate |
| Biodegradability | High | Moderate |
| Application | Drug delivery systems | Packaging materials |
Environmental Applications
Diglycolic acid exhibits potential in environmental remediation technologies.
- Limescale Removal : Solutions containing diglycolic acid have been utilized for descaling in industrial applications, such as oil and gas extraction. Its effectiveness in removing calcium deposits makes it a valuable agent for maintaining equipment efficiency .
- Biodegradable Packaging : Research indicates that polymers derived from diglycolic acid can serve as biodegradable alternatives to conventional plastics, addressing the growing concern over plastic pollution .
Case Studies
- Polymer Development : A study on poly(GBGF) (poly(1,4-butylene this compound) 2,5-furandicarboxylate) demonstrated its superior thermal properties and biodegradability compared to traditional polyesters, making it suitable for environmentally friendly packaging solutions .
- Medical Applications : Clinical trials involving PEGylated proteins modified with diglycolic acid derivatives have shown improved therapeutic outcomes in diabetic patients, illustrating the compound's significance in enhancing drug efficacy .
- Industrial Use : The application of diglycolic acid-based solutions for descaling has been documented to significantly reduce maintenance costs in industrial settings while promoting environmental sustainability through reduced chemical waste .
Chemical Reactions Analysis
Esterification and Hydrolysis
Diglycolate derivatives, such as dimethyl this compound (C₆H₁₀O₅), undergo hydrolysis and transesterification:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis of dimethyl this compound | Acidic or basic aqueous media | Diglycolic acid or salts | |
| Transesterification | Alcohol + catalyst | Dialkyl diglycolates |
Structural Insight :
-
The ester groups (–COOCH₃) in dimethyl this compound (SMILES:
COC(=O)COCC(=O)OC) are susceptible to nucleophilic attack .
Solid-State Reactivity
Intermolecular reactions in crystalline phases are influenced by noncovalent interactions:
-
Acyl-Transfer Reactions : While not directly observed with this compound, analogous studies on benzoyl-containing crystals highlight the role of C–H···π interactions and lattice channels in facilitating reactivity .
-
Polymorphism Impact : Crystal packing differences (e.g., channel presence/absence) alter reaction propagation efficiency .
Acid-Base Equilibria
Diglycolic acid (pKa₁ ≈ 2.5, pKa₂ ≈ 4.5) deprotonates to form this compound in neutral/basic environments:
This pH-dependent behavior affects solubility and metal-binding capacity .
Comparison with Similar Compounds
Thiodiglycolic Acid vs. Diglycolate
Thiodiglycolic acid (TDGA) replaces DGA’s ether oxygen with a sulfur atom. While both compounds are degradation intermediates of heterocycles (e.g., thiomorpholine), TDGA is more resistant to hydrolysis due to stronger C–S bonds. However, DGA-based polymers exhibit better biocompatibility and lower cytotoxicity in bone regeneration applications .
Glutaric Acid vs. This compound
Glutaric acid, a linear C5 dicarboxylic acid, shares DGA’s role as a piperidine degradation product. However, its lack of an ether bond limits copolymer flexibility. Poly(butylene glutarate) shows inferior osteoconductivity compared to DGA copolymers, despite similar mechanical properties .
Copolyester Systems
Poly(GEGT) vs. Random Glycolic Acid Copolymers
Poly(GEGT), a sequence-controlled DGA-terephthalate copolymer, achieves a melting temperature (Tm) of 160–180°C, outperforming random glycolic acid/ethylene glycol copolymers (Tm ~ 120–140°C). Its ordered structure enhances seawater biodegradability (80% mass loss in 12 weeks) .
Poly(butylene succinate) (PBS) vs. DGA Copolymers
PBS is mechanically robust but hydrophobic, leading to poor cell adhesion. Blending PBS with poly(butylene this compound) (PBDG) increases hydrophilicity (water contact angle reduced from 85° to 65°) and osteogenic activity (alkaline phosphatase levels +40%) .
| Property | PBS | PBS/DGA Copolymer |
|---|---|---|
| Hydrolytic Degradation | Slow (years) | Tunable (months–years) |
| Young’s Modulus | 1.5–2.0 GPa | 0.8–1.5 GPa |
| Osteoconductivity | Low | High (bone matrix deposition) |
Protein Adsorption and Surface Properties
Poly(DTR this compound) exhibits 30% higher fibrinogen adsorption than poly(DTR glutarate), despite similar water contact angles (~70°). This highlights DGA’s unique backbone flexibility, which promotes protein-polymer interactions critical for tissue integration .
Impurities and Byproducts
Dimethyl this compound (DMDG, C6H10O5), a common impurity in glycolic acid production, shares structural motifs with DGA but lacks polymer-forming capability. Its detection in glycolide synthesis necessitates purification to avoid mechanical weaknesses in polyglycolide (PGA) materials .
Preparation Methods
Sodium this compound Synthesis
A two-step neutralization process is commonly employed:
-
Monosodium salt formation : Diglycolic acid reacts with sodium carbonate or hydroxide to form the monosodium salt.
-
Disodium salt formation : Additional base converts the monosodium salt to the disodium form.
Key Conditions (adapted from):
| Parameter | Monosodium Salt | Disodium Salt |
|---|---|---|
| Base | Na₂CO₃ (1 mol/1 mol acid) | NaOH (1 mol/1 mol acid) |
| Solvent | Aqueous solution | Aqueous solution |
| Water Removal | Pug mill distillation | Pug mill distillation |
| Byproduct | CO₂ (from Na₂CO₃) | H₂O (from NaOH) |
This method minimizes water content, crucial for preventing hydrolysis during salt formation. Sodium carbonate is preferred over hydroxide due to reduced water generation.
Oxidation Methods for Diglycolic Acid Production
Diglycolic acid is synthesized via oxidation of diethylene glycol or p-dioxanone. These routes vary in efficiency and scalability.
Diethylene Glycol Oxidation
-
Catalysts : V₂O₅ or Pt-based catalysts.
-
Yields : Up to 99% in multi-stage processes with crystallization.
-
Drawbacks : High nitric acid consumption and nitrous gas emissions.
-
Catalysts : Pt or Bi-Pt catalysts.
-
Yields : 90–95% under optimized conditions.
-
Advantages : Avoids nitric acid, reduces waste.
p-Dioxanone Oxidation
-
Oxidants : HNO₃, N₂O₄, or NO₂.
-
Yields : 70–75% in batch processes; 70% in continuous steam-stripped systems.
Comparative Oxidation Data (adapted from):
| Substrate | Oxidant | Catalyst | Yield | Scale |
|---|---|---|---|---|
| Diethylene glycol | HNO₃ | V₂O₅ | 58–60% | Batch |
| Diethylene glycol | O₂ | Pt | 90% | Continuous |
| p-Dioxanone | HNO₃ | None | 75% | Batch |
| p-Dioxanone | N₂O₄ | None | 75% | Batch |
Esterification Techniques
Esterification of diglycolic acid yields this compound esters, such as dimethyl this compound.
Acid Chloride-Mediated Esterification
Thionyl Chloride Method (from):
-
Diglycolic acid + SOCl₂ → Diglycolyl chloride .
-
Diglycolyl chloride + Methanol → Dimethyl this compound .
Reaction Conditions :
Direct Esterification
Methanol Carbonylation (from):
-
Formaldehyde + CO → Glycolic acid (catalyzed by H₂SO₄).
-
Glycolic acid + Methanol → Methyl glycolate .
Efficiency : One-step process with high selectivity (up to 90%).
Esterification Comparison :
| Method | Reagents | Catalyst | Yield |
|---|---|---|---|
| Acid chloride | SOCl₂, MeOH | None | 100% |
| Carbonylation | HCHO, CO, MeOH | H₂SO₄ | 90% |
Thermal Amidation and Nucleophilic Substitution
Modern methods focus on solvent-free and high-throughput synthesis.
Melt-Amidation for Amides
Nucleophilic Substitution for Ester Synthesis
Potassium Glycolate + Dibromobutane (from):
-
Glycolic acid + K₂CO₃ → Potassium glycolate .
-
Potassium glycolate + 1,4-Dibromobutane → 1,4-Butylene this compound .
Yield : 67% after DMF removal and filtration.
Continuous Industrial Processes
Scalable methods prioritize yield, cost, and waste minimization.
Multi-Stage Nitric Acid Oxidation
Process :
Steam-Stripped Continuous Oxidation
p-Dioxanone + HNO₃ → Diglycolic acid (from):
-
Reactor : Tubular, 70°C.
-
Product : 70% diglycolic acid after steam stripping.
-
Recycling : Nitric acid and unreacted p-dioxanone reused.
Continuous Process Metrics :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Pressure | Atmospheric |
| Nitric Acid Recycle | >90% |
| Yield | 70% |
Q & A
Q. How to integrate multi-omics data to explore this compound’s role in metabolic pathways?
- Methodological Answer :
- Pipeline Development : Use tools like MetaboAnalyst for metabolomics and STRING for protein-network mapping.
- Pathway Enrichment Analysis : Identify overrepresented pathways (e.g., TCA cycle) via KEGG/GO databases.
- Data Transparency : Deposit raw omics data in repositories like MetaboLights or PRIDE .
Tables: Key Data for this compound Research
Table 1. Thermodynamic Properties of this compound (Adapted from )
| Temperature (°C) | Ionization Constant (pKa) | ΔG (kJ/mol) | Method Used |
|---|---|---|---|
| 25 | 3.45 ± 0.02 | -15.2 | Potentiometry |
| 37 | 3.38 ± 0.03 | -14.8 | Calorimetry |
| 50 | 3.29 ± 0.05 | -14.1 | Spectrophotometry |
Table 2. Common Pitfalls in this compound Studies (Synthesized from )
| Pitfall | Mitigation Strategy |
|---|---|
| Inconsistent buffer ionic strength | Standardize to 0.1 M KCl |
| Uncalibrated pH meters | Use NIST-traceable buffers |
| Overlooking solvent effects | Test in multiple solvents (e.g., water, DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
